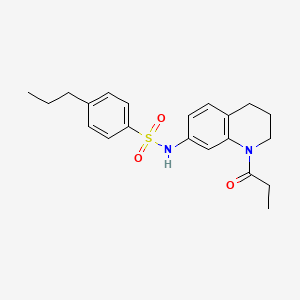

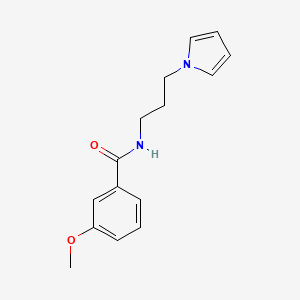

![molecular formula C19H15F3N2OS B2515684 N-[2-(2-苯基-1,3-噻唑-4-基)乙基]-4-(三氟甲基)苯甲酰胺 CAS No. 863512-85-0](/img/structure/B2515684.png)

N-[2-(2-苯基-1,3-噻唑-4-基)乙基]-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to a family of benzamide derivatives with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with different substituents and their biological activities, such as electrophysiological activity, fluorescence characteristics, inhibition of stearoyl-CoA desaturase-1 (SCD-1), gelation behavior, antifungal activity, and antimicrobial properties .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For example, the synthesis of N-substituted imidazolylbenzamides involves a key step of cyclization, followed by various functional group transformations . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives may involve cyclization of thioamide with chloroacetoacetate . These methods suggest that the synthesis of the compound would likely involve a cyclization step to form the thiazole ring, followed by the introduction of the benzamide moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of a thiazole ring and a trifluoromethyl group in the compound of interest suggests that it would exhibit distinct spectroscopic features. The thiazole ring contributes to the molecule's rigidity and may influence its binding to biological targets, while the trifluoromethyl group could affect the molecule's lipophilicity and metabolic stability.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. For instance, the presence of a thiazole ring can be crucial for the antimicrobial activity, as seen in the synthesis of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides . The electrophilic carbonyl group in the benzamide moiety can also be involved in reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a thiazole ring and a trifluoromethyl group in the compound of interest would likely result in a molecule with a relatively high degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The photophysical properties of related compounds, such as fluorescence characteristics, are also determined by the nature of the substituents on the benzamide and thiazole rings .

科学研究应用

抗氧化活性

噻唑衍生物已被合成并筛选其体外抗氧化特性。 一些合成的化合物已显示出有效的抗氧化活性 .

抗菌活性

噻唑存在于许多有效的生物活性化合物中,例如磺胺噻唑,这是一种抗菌药物 .

抗逆转录病毒活性

利托那韦是一种用于治疗 HIV/AIDS 的抗逆转录病毒药物,它含有噻唑部分 .

抗真菌活性

抗癌活性

噻唑存在于各种抗癌药物中。 例如,达拉菲尼、达沙替尼、帕特拉胺 A、伊沙匹隆和依托泊苷是临床应用的含有噻唑核的抗癌药物的例子 . 此外,某些噻唑衍生物已显示出对前列腺癌的有效作用 .

抗炎活性

神经保护活性

抗肿瘤或细胞毒活性

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility and stability properties, which can influence their pharmacokinetic behavior .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

属性

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-11-10-16-12-26-18(24-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHWNRCBQOHRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

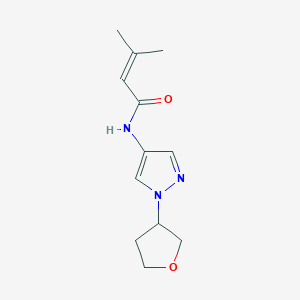

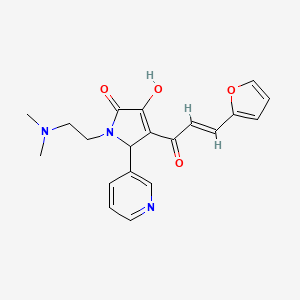

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

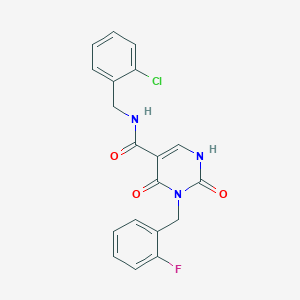

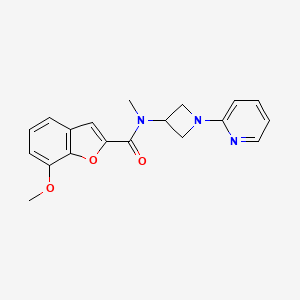

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

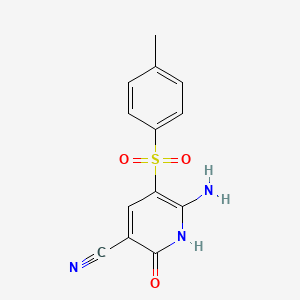

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

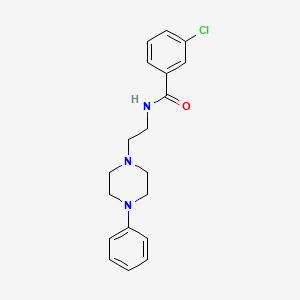

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)